

Spectroscopic Analysis of Methyl 2-amino-4morpholinobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

2-amino-4-morpholinobenzoate" and its potential isomers did not yield specific datasets in publicly available literature and databases. The chemical name itself can be ambiguous, potentially referring to structures where the morpholine is attached directly to the benzene ring or via a carbonyl group.

This guide, therefore, provides a theoretical framework for the expected spectroscopic characteristics of **Methyl 2-amino-4-morpholinobenzoate**, based on the analysis of its constituent functional groups. This information is intended to assist researchers in the identification and characterization of this compound should it be synthesized.

Predicted Spectroscopic Data

The structure of **Methyl 2-amino-4-morpholinobenzoate** contains several key functional groups that give rise to characteristic spectroscopic signals: a substituted benzene ring, a primary amine (-NH₂), a morpholine ring, and a methyl ester (-COOCH₃). The following tables summarize the predicted data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for **Methyl 2-amino-4-morpholinobenzoate**

Protons	Predicted Chemical Shift (δ, ppm)	Predicted Multiplicity
Aromatic-H	6.0 - 7.8	Doublet, Doublet of doublets
-NH ₂	4.0 - 5.5	Broad singlet
Morpholine -CH2-N-	3.1 - 3.4	Triplet or Multiplet
Morpholine -CH2-O-	3.7 - 4.0	Triplet or Multiplet
Ester -OCH₃	~3.8	Singlet

Table 2: Predicted ¹³C NMR Data for Methyl 2-amino-4-morpholinobenzoate

Carbon Atom	Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O)	165 - 175
Aromatic C-NH ₂	145 - 155
Aromatic C-Morpholino	140 - 150
Aromatic C-H	100 - 135
Aromatic C-COOCH₃	110 - 120
Morpholine -CH ₂ -N-	45 - 55
Morpholine -CH ₂ -O-	65 - 75
Ester -OCH₃	50 - 60

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for Methyl 2-amino-4-morpholinobenzoate

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
N-H Stretch (Amine)	3300 - 3500	Medium, Doublet
C-H Stretch (Aromatic)	3000 - 3100	Medium to Weak
C-H Stretch (Aliphatic)	2850 - 3000	Medium
C=O Stretch (Ester)	1700 - 1730	Strong
C=C Stretch (Aromatic)	1550 - 1650	Medium
C-O Stretch (Ester & Ether)	1000 - 1300	Strong
C-N Stretch (Amine & Morpholine)	1250 - 1350	Medium

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for Methyl 2-amino-4-morpholinobenzoate

Analysis	Predicted Value
Molecular Formula	C12H16N2O3
Molecular Weight	236.27 g/mol
Expected [M]+ Peak	m/z = 236
Key Fragmentation Pathways	Loss of -OCH $_3$ (m/z = 205), Loss of -COOCH $_3$ (m/z = 177), Fragmentation of the morpholine ring.

General Experimental Protocols

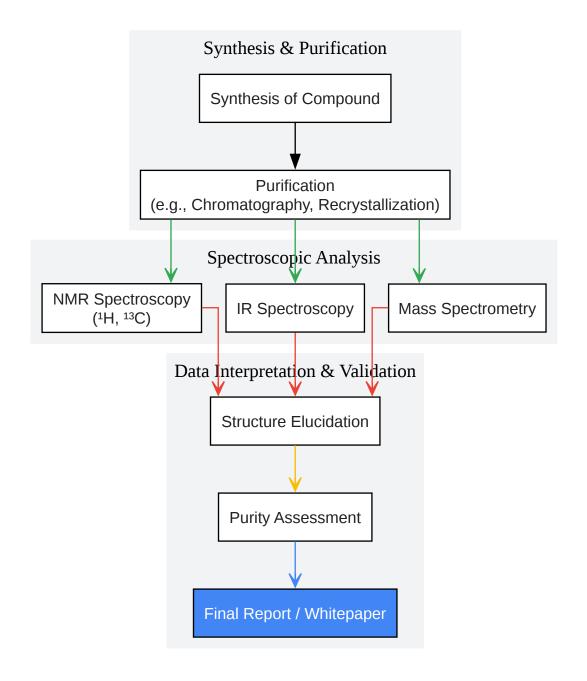
The following are generalized protocols for the acquisition of spectroscopic data for a synthesized organic compound like **Methyl 2-amino-4-morpholinobenzoate**.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300, 400, or 500 MHz NMR spectrometer.
- ¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
- ¹³C NMR Parameters: Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) with proton decoupling.

IR Spectroscopy

- Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
- Sample Preparation (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
- Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a
 resolution of 4 cm⁻¹.


Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Data Acquisition (e.g., ESI-MS): Introduce the sample solution into an Electrospray Ionization
 (ESI) mass spectrometer. The data is typically acquired in positive ion mode to observe the
 [M+H]+ ion. High-resolution mass spectrometry (HRMS) can be used to confirm the
 elemental composition.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized compound.

Click to download full resolution via product page

To cite this document: BenchChem. [Spectroscopic Analysis of Methyl 2-amino-4-morpholinobenzoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2470243#spectroscopic-data-nmr-ir-ms-of-methyl-2-amino-4-morpholinobenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com